molecular formula C8H11BrN2O B11794352 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B11794352
M. Wt: 231.09 g/mol
InChI Key: DAARSIDFPMRJFS-UHFFFAOYSA-N
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Description

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde (molecular formula: C₈H₉BrN₂O, molecular weight: 237.08 g/mol) is a brominated pyrazole derivative featuring a butyl chain at the N1 position and a formyl (-CHO) group at the C3 position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The bromine substituent at C4 enhances electrophilic reactivity, making this compound a versatile intermediate in synthetic organic chemistry, particularly in cross-coupling reactions and heterocyclic elaborations.

For example, bromination of pyrazole carbaldehydes using brominating agents (e.g., N-bromosuccinimide) under basic conditions is a common method . Alternatively, alkylation of pre-brominated pyrazole precursors (e.g., 4-bromo-1H-pyrazole-3-carbaldehyde) with butyl halides in the presence of a base (e.g., NaH) may yield the target compound, as seen in the methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromo-1-butylpyrazole-3-carbaldehyde

InChI

InChI=1S/C8H11BrN2O/c1-2-3-4-11-5-7(9)8(6-12)10-11/h5-6H,2-4H2,1H3

InChI Key

DAARSIDFPMRJFS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)C=O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-butyl-1H-pyrazole, followed by formylation to introduce the aldehyde group at the 3rd position . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent for the aldehyde introduction.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The bromine and aldehyde groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications Reference
4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde -Br (C4), -CHO (C3), -Butyl (N1) C₈H₉BrN₂O Intermediate for pharmaceuticals; potential antimicrobial/antitumor activity (inferred)
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole -Br (C4), -OCH₃ (C3), -Ph (N1) C₁₀H₉BrN₂O Methoxy group enhances stability; used in agrochemical synthesis
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde -Br-Ph (C3), -CHO (C4), -Ph (N1) C₁₆H₁₁BrN₂O Broad-spectrum bioactivity (antioxidant, antitumor); crystallographically characterized
4-Bromo-1H-pyrazole-5-carbaldehyde -Br (C4), -CHO (C5) C₄H₃BrN₂O Positional isomer of C3-carbaldehyde; lower molecular weight for small-molecule drug design
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one -Br (C4), -Cl-Ph (C2), -CH₃ (N1, C5) C₁₂H₁₁BrClN₂O Pyrazolone core with anti-inflammatory applications; characterized via LC/MS

Substituent Effects on Reactivity and Bioactivity

  • N1-Alkyl vs. In contrast, N1-aryl groups (e.g., phenyl) enhance π-π stacking interactions in crystal structures, aiding crystallographic studies .
  • Aldehyde Position (C3 vs. C5) :
    The C3-carbaldehyde isomer (target compound) is more reactive in nucleophilic additions (e.g., hydrazone formation) than the C5-carbaldehyde isomer due to steric and electronic factors .

  • Bromine vs. Methoxy at C4 : Bromine at C4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups (e.g., in 4-bromo-3-methoxy-1-phenyl-pyrazole) stabilize the ring system against electrophilic attack, making the latter more suitable for stable intermediates in agrochemicals .

Biological Activity

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C8_{8}H10_{10}BrN3_{3}O. The compound features a bromine atom at the 4-position, a butyl group at the 1-position, and an aldehyde functional group at the 3-position of the pyrazole ring. This unique substitution pattern is crucial for its biological activity.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, including:

  • Palladium-Catalyzed Cross-Coupling Reactions : Utilizing palladium as a catalyst to form carbon-carbon bonds.
  • Condensation Reactions : Involving the reaction of appropriate pyrazole derivatives with aldehydes or ketones under acidic or basic conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and disruption of microtubule assembly, leading to cell cycle arrest.
  • Cell Lines Tested : Significant cytotoxic effects have been observed in breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cell lines.
CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23110.0Apoptosis induction
This compoundHepG215.5Microtubule destabilization

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

  • Experimental Models : In vivo studies demonstrated a reduction in carrageenan-induced paw edema in mice, comparable to standard anti-inflammatory drugs like indomethacin.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as liver alcohol dehydrogenase, affecting metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity involved in cell signaling pathways related to cancer progression and inflammation.

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives:

  • Study on Breast Cancer : A study found that this compound significantly inhibited cell proliferation in MDA-MB-231 cells, with morphological changes indicative of apoptosis.
  • Anti-inflammatory Effects : Another investigation demonstrated that this compound reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

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